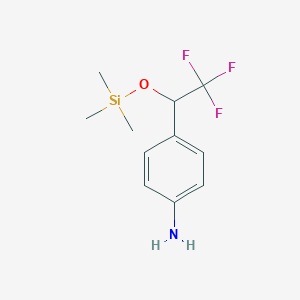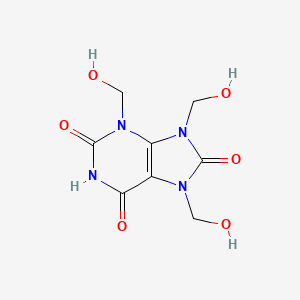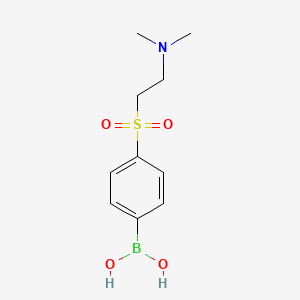![molecular formula C19H16O B11857662 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-35-8](/img/structure/B11857662.png)
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C19H16O It is a member of the indeno[2,1-b]pyran family, characterized by a fused ring system that includes both indene and pyran moieties
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene with methyl vinyl ketone in the presence of a Lewis acid catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the pyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups depending on the reagents and conditions used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as the development of novel polymers or advanced materials.
Wirkmechanismus
The mechanism by which 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran: Differing by the position of the methyl group, this compound may exhibit different chemical and biological properties.
1,4-Dihydroindeno[1,2-c]pyrazole: Another compound with a similar fused ring system but different heteroatoms, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and physical properties, which can be leveraged for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62225-35-8 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)20-18-12-15-9-5-6-10-16(15)19(13)18/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
SDXPTWKZXYHOSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)




![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)


